Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl- Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-
Brand Name: Vulcanchem
CAS No.: 648420-11-5
VCID: VC16933801
InChI: InChI=1S/C26H31N3O2/c1-31-23-12-10-20(11-13-23)22(16-19-6-3-2-4-7-19)18-28-26(30)29-25-9-5-8-21-17-27-15-14-24(21)25/h5,8-15,17,19,22H,2-4,6-7,16,18H2,1H3,(H2,28,29,30)
SMILES:
Molecular Formula: C26H31N3O2
Molecular Weight: 417.5 g/mol

Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-

CAS No.: 648420-11-5

Cat. No.: VC16933801

Molecular Formula: C26H31N3O2

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl- - 648420-11-5

Specification

CAS No. 648420-11-5
Molecular Formula C26H31N3O2
Molecular Weight 417.5 g/mol
IUPAC Name 1-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-3-isoquinolin-5-ylurea
Standard InChI InChI=1S/C26H31N3O2/c1-31-23-12-10-20(11-13-23)22(16-19-6-3-2-4-7-19)18-28-26(30)29-25-9-5-8-21-17-27-15-14-24(21)25/h5,8-15,17,19,22H,2-4,6-7,16,18H2,1H3,(H2,28,29,30)
Standard InChI Key BSMRITMMFRMBAK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(CC2CCCCC2)CNC(=O)NC3=CC=CC4=C3C=CN=C4

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Identifiers

The IUPAC name of the compound is 1-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-3-isoquinolin-5-ylurea, reflecting its branched alkyl chain and aromatic substituents . Key identifiers include:

PropertyValue
CAS Registry Number648420-11-5
PubChem CID9979379
DSSTox Substance IDDTXSID40433616
Molecular FormulaC₂₆H₃₁N₃O₂
Molecular Weight417.5 g/mol

Synonyms for the compound include N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinylurea and the Wikidata identifier Q82247804 .

Structural Characteristics

2D and 3D Conformational Analysis

The 2D structure (Fig. 1) features:

  • A urea core (-NH-C(=O)-NH-) bridging the propyl and isoquinolinyl groups.

  • A 3-cyclohexyl-2-(4-methoxyphenyl)propyl chain introducing steric bulk and lipophilicity.

  • An isoquinolin-5-yl group contributing aromaticity and potential π-π stacking interactions.

The 3D conformer (PubChem CID 9979379) reveals a bent geometry around the urea moiety, with the cyclohexyl group adopting a chair conformation and the methoxyphenyl ring oriented orthogonally to the isoquinoline plane .

Table 1: Key Structural Descriptors

DescriptorValue/Representation
SMILESCOC1=CC=C(C=C1)C(CC2CCCCC2)CNC(=O)NC3=CC=CC4=C3C=CN=C4
InChIInChI=1S/C26H31N3O2/c1-31-23-12-10-20(11-13-23)22(16-19-6-3-2-4-7-19)18-28-26(30)29-25-9-5-8-21-17-27-15-14-24(21)25/h5,8-15,17,19,22H,2-4,6-7,16,18H2,1H3,(H2,28,29,30)
InChIKeyBSMRITMMFRMBAK-UHFFFAOYSA-N

Electronic Properties

The methoxy group (-OCH₃) acts as an electron-donating substituent, polarizing the phenyl ring, while the isoquinolinyl group’s nitrogen atoms introduce regions of partial positive charge. These features may influence solubility and intermolecular interactions .

Synthesis and Characterization

Hypothetical Synthetic Routes

While no explicit synthesis protocol is documented for this compound, analogous urea derivatives are typically synthesized via:

  • Reaction of isocyanates with amines:

    • Example: 5-Aminoisoquinoline reacts with 3-cyclohexyl-2-(4-methoxyphenyl)propyl isocyanate.

  • Carbodiimide-mediated coupling:

    • Using dicyclohexylcarbodiimide (DCC) to couple 3-cyclohexyl-2-(4-methoxyphenyl)propylamine with isoquinolin-5-ylcarbamic acid.

Purification likely involves recrystallization from ethanol/water mixtures, given the compound’s moderate polarity .

Analytical Data Gaps

PubChem lacks experimental spectral data (e.g., NMR, IR). Computational predictions suggest:

  • ¹H NMR: Signals at δ 1.0–2.2 ppm (cyclohexyl CH₂), δ 3.7–3.8 ppm (OCH₃), and δ 6.8–8.5 ppm (aromatic protons).

  • MS (ESI): Predicted [M+H]⁺ ion at m/z 418.5.

Target ClassPotential Interaction Mechanism
Protein KinasesUrea-mediated ATP-binding site blockade
G-Protein-Coupled ReceptorsAllosteric modulation via aromatic stacking
DNA TopoisomerasesIntercalation via isoquinolinyl ring

Toxicity and ADME Predictions

  • Lipophilicity (LogP): Estimated at 4.1 (AlogPS), indicating high membrane permeability but potential hepatotoxicity.

  • CYP450 Metabolism: Likely substrate for CYP3A4 due to bulky substituents.

  • hERG Inhibition Risk: Moderate (predicted IC₅₀ ≈ 2.1 µM), warranting cardiac safety studies.

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